REACTION_CXSMILES
|
C(C[NH:5][CH:6]([CH2:12][F:13])[CH2:7][CH2:8][C:9]([OH:11])=[O:10])(O)=O>Cl>[NH2:5][CH:6]([CH2:12][F:13])[CH2:7][CH2:8][C:9]([OH:11])=[O:10]
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Name
|
4-carboxymethylamino-5-fluoropentanoic acid
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Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CNC(CCC(=O)O)CF
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a 50 ml flask
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the gummy residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
purified by ion exchange chromatography
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
eluted with 6 percent aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Evaporation of the product-containing fractions
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CCC(=O)O)CF
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |